4-Bromo-5-methyl-2-phenylthiazole
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Overview
Description
4-Bromo-5-methyl-2-phenylthiazole is a heterocyclic organic compound with the molecular formula C10H8BrNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-phenylthiazole typically involves the bromination of 5-methyl-2-phenylthiazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
4-Bromo-5-methyl-2-phenylthiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its biological activities, such as its effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-phenylthiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenylthiazole: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-5-methyl-4-phenylthiazole:
Uniqueness
4-Bromo-5-methyl-2-phenylthiazole is unique due to the presence of the bromine atom at the 4-position, which influences its reactivity and makes it a valuable intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H8BrNS |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
ULTGQQSDJYHXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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